8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide
Description
8-Iodo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide is a heterocyclic compound featuring a fused benzothienoisothiazole core substituted with an iodine atom at the 8-position. This molecule is synthesized via palladium-catalyzed borylation reactions, as demonstrated in its synthesis from the precursor 9-iodo derivative using bis(pinacolato)diboron under optimized conditions . The compound is characterized by high purity (95%) and is cataloged under MFCD31629913, with applications in materials science and medicinal chemistry due to its unique electronic and steric properties .
Properties
IUPAC Name |
11-iodo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-7-3-4-9-8(6-7)10-2-1-5-14(10,13)12-9/h3-4,6,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXVOSQLXSOKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)I)N=S2(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide typically involves multi-step organic reactions. The starting materials often include precursors containing iodine, sulfur, and nitrogen. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound is part of ongoing research into novel pharmacological agents. Its structural similarity to other biologically active compounds suggests potential applications in drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, thiazole-containing compounds have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Research has shown that compounds with similar scaffolds can modulate inflammatory pathways. The thieno-isothiazole structure may enhance the efficacy of anti-inflammatory drugs by targeting specific molecular pathways involved in inflammation .
Synthetic Organic Chemistry
8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide serves as a valuable intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : The compound can be utilized to synthesize more complex heterocycles through various reactions such as cycloadditions and cross-coupling reactions (e.g., Ullmann reaction). This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Material Science
The unique electronic properties of this compound make it a candidate for applications in material science:
- Organic Electronics : Due to its potential semiconducting properties, the compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of similar thieno-isothiazoles suggests that they could function effectively as charge transport materials .
Case Studies
Mechanism of Action
The mechanism of action of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s reactivity allows it to form covalent bonds or coordinate with metal ions, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Key Observations :
- Compound A ’s iodine substituent offers superior leaving-group ability compared to bromo or chloro analogs, making it advantageous in cross-coupling reactions for functionalization .
- The phenyl-substituted derivative exhibits extended π-conjugation, which alters its optical properties compared to halogenated variants .
Electronic and Optical Properties
Table 1: Absorption Characteristics of Benzo[c]thienoisothiazole Derivatives
Key Observations :
- Compound A is expected to exhibit a moderate bathochromic shift (30–50 nm) compared to the parent molecule, similar to benzo[c]isothiazole derivatives, due to iodine’s electron-withdrawing and heavy-atom effects .
- Thieno[3,4-b]pyrazine analogs display significantly larger bathochromic shifts (256.2 nm), attributed to extended π-systems and stronger electron-deficient character .
Charge Transport and Stability
Table 2: Reorganization Energies (λ) and Absolute Hardness (η)
Key Observations :
- Compound A ’s iodine substituent likely reduces λₕ (hole reorganization energy) compared to the parent compound, enhancing hole mobility. This aligns with trends observed in halogenated heterocycles .
- Absolute hardness (η), a measure of stability, is expected to be lower than the parent (η = 2.85 eV) but higher than electron-deficient analogs like thieno[3,4-b]pyrazine (η = 1.95 eV) .
Biological Activity
8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide (CAS Number: 2169311-04-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₀INOS
- Molecular Weight : 319.16 g/mol
- Structure : The compound features a complex heterocyclic structure that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. In vitro studies on related compounds have demonstrated the ability to inhibit cancer cell proliferation through several mechanisms:
- Apoptosis Induction : Compounds in the same class have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives exhibit the ability to halt cell cycle progression at specific phases, thereby inhibiting tumor growth.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in tumor progression and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide, and how do reaction conditions influence yield?
- Methodology :
- Oxidative dimerization : Adapt protocols from thiadiazole synthesis (e.g., IBX/TEAB-mediated dimerization of thioamides in water under aerobic conditions) .
- Halogenation : Incorporate iodine via electrophilic substitution, using reagents like N-iodosuccinimide (NIS) in DMSO at 60–80°C for 12–18 hours. Monitor progress via TLC .
- Yield optimization : Use reflux in polar aprotic solvents (e.g., DMSO) for cyclization steps, with yields typically 60–75%. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and oxidation state?
- Methodology :
- Spectroscopy :
- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfoxide signals (S=O stretching at ~1050 cm⁻¹ in IR) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for iodine (m/z 127) .
- X-ray crystallography : Resolve crystal packing and bond angles to verify fused bicyclic structure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity, and what experimental validation strategies are recommended?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or viral proteases. Compare pose stability with known inhibitors (e.g., thiazole-triazole analogs) .
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) or antiviral efficacy in plaque reduction assays (e.g., VSV or HSV-1 models) .
- Data contradiction resolution : If computational and experimental results conflict, re-evaluate force field parameters or confirm target specificity via siRNA knockdown .
Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR signals) during structural elucidation?
- Methodology :
- Advanced NMR techniques :
- 2D-COSY/HMBC : Assign coupled protons and long-range correlations to distinguish fused ring signals .
- Variable-temperature NMR : Reduce signal overlap by cooling samples to –40°C in CDCl₃/DMSO-d₆ .
- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Comparative studies : Replace iodine with bromine/chlorine and measure coupling efficiency (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
- Mechanistic analysis : Use DFT calculations to assess C–I bond dissociation energy vs. other halogens. Note iodine’s lower electronegativity may favor oxidative addition .
- Yield table :
| Halogen | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| I | Pd(OAc)₂ | DMF | 45 |
| Br | Pd(OAc)₂ | DMF | 68 |
Experimental Design & Data Analysis
Q. How to design a SAR study to evaluate the role of the sulfoxide group in bioactivity?
- Methodology :
- Analog synthesis : Prepare sulfone (oxidize with mCPBA) and sulfide (reduce with NaBH₄) derivatives .
- Activity comparison : Test analogs in parallel assays (e.g., IC₅₀ for platelet aggregation inhibition).
- Statistical validation : Use ANOVA to confirm significance (p < 0.05) between sulfoxide vs. sulfide/sulfone .
Q. What in silico tools are recommended to assess metabolic stability and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
